2-Amino-2-methylpropanimidamide dihydrochloride
Overview
Description
2-Amino-2-methylpropanimidamide dihydrochloride, also known as 2,2’-Azobis(2-amidinopropane) dihydrochloride (abbreviated AAPH or AIBN), is a chemical compound used to study the chemistry of the oxidation of drugs . It is a free radical-generating azo compound .
Molecular Structure Analysis
The molecular formula of this compound is C8H20Cl2N6 . Its molecular weight is 271.19 g/mol . The InChI key is LXEKPEMOWBOYRF-QDBORUFSSA-N .Chemical Reactions Analysis
2,2’-Azobis(2-amidinopropane) dihydrochloride is gaining prominence as a model oxidant in small molecule and protein therapeutics for its ability to initiate oxidation reactions via both nucleophilic and free radical mechanisms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.19 g/mol . It’s soluble in acetone, dioxane, methanol, ethanol, DMSO, and water . It’s sensitive to heat and light, and incompatible with strong oxidizing agents and strong acids .Scientific Research Applications
Synthesis and Structural Studies
2-Amino-2-methylpropanimidamide dihydrochloride serves as a precursor in the synthesis of various amino amide salts, demonstrating the compound's versatility in creating supramolecular structures. These structures exhibit significant hydrogen bond interactions, influenced by the geometries, charges, and sizes of anions, as highlighted in the study of amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids. The research indicates that the presence of chloride or tetrachlorozincate anions notably increases the acidity of the benzimidazolic and amide groups, showcasing the compound's potential in structural and acidity modulation of molecular assemblies (Avila-Montiel et al., 2015).
Biochemical Analysis and Peptide Synthesis
In the realm of peptide synthesis, 2-Amino-2-methylpropanimidamide dihydrochloride's derivatives, such as 2-methyltetrahydrofuran, have been explored as greener alternatives to conventional solvents. This approach not only aims to mitigate environmental impact but also to improve the efficiency and safety of peptide synthesis processes, as evidenced by the successful incorporation of protected amino acids on solid supports. This method presents a viable, less hazardous alternative for peptide synthesis, marking a significant step towards sustainable chemical processes (Al Musaimi et al., 2018).
Molecular Docking and Structural Analysis
The compound's derivatives have been subject to molecular docking and structural analysis to understand their interaction with biological targets. Studies on specific derivatives have revealed insights into their reactivity, stability, and potential biological activities. Such analyses contribute to drug discovery and development, particularly in identifying compounds with desirable pharmacological properties. The structural, electronic, and optical studies of related compounds provide a basis for exploring new therapeutic agents and understanding their mechanism of action at a molecular level (Vanasundari et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-methylpropanimidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.2ClH/c1-4(2,7)3(5)6;;/h7H2,1-2H3,(H3,5,6);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVLRFWEUNZEGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methylpropanimidamide dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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